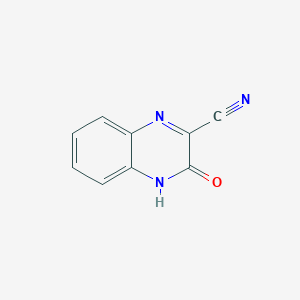
(2,3-Difluorophenyl)(piperidin-1-yl)methanone
Descripción general
Descripción
“(2,3-Difluorophenyl)(piperidin-1-yl)methanone” is a chemical compound with the CAS Number: 351038-82-9 . It has a molecular weight of 225.24 and its IUPAC name is 1-(2,3-difluorobenzoyl)piperidine . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(2,3-Difluorophenyl)(piperidin-1-yl)methanone” is 1S/C12H13F2NO/c13-10-6-4-5-9 (11 (10)14)12 (16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2,3-Difluorophenyl)(piperidin-1-yl)methanone” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Chemical Properties
“(2,3-Difluorophenyl)(piperidin-1-yl)methanone” has a CAS Number of 351038-82-9 and a molecular weight of 225.24 . It is a solid at room temperature and is typically stored at 2-8°C .
Antimicrobial Activity
A compound with 2,3-difluoro phenyl showed significant activity against K. pneumonia at 900 μg/ml . Other molecules containing 3-Bromo phenyl and 3,5-ditert-butyl also showed moderate activity against E. coli and K. pneumonia .
Antimalarial Research
Piperidine derivatives, such as “(2,3-Difluorophenyl)(piperidin-1-yl)methanone”, are being explored in the discovery of new antimalarials . These compounds are being tested using medicinal chemistry, chemical modification of existing antimalarials, and molecular modelling .
Muscarinic Receptor Antagonists
Piperidine derivatives have been used as reactants for the synthesis of M3 Muscarinic receptor antagonists . These antagonists are used in the treatment of various diseases, including chronic obstructive pulmonary disease and overactive bladder .
Selective 5-ht5A Receptor Antagonists
“(2,3-Difluorophenyl)(piperidin-1-yl)methanone” can be used as a reactant for the synthesis of selective 5-ht5A receptor antagonists . These antagonists are being researched for their potential use in the treatment of depression and anxiety .
Ternary Platinum (II) Complexes
Piperidine derivatives can be used in the synthesis of ternary platinum (II) complexes . These complexes have potential applications in cancer chemotherapy .
Safety And Hazards
Propiedades
IUPAC Name |
(2,3-difluorophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-10-6-4-5-9(11(10)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIJKWKKKLUZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluorophenyl)(piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Dihydroimidazo[4,5-c]pyridine-4-thione](/img/structure/B3351278.png)
![2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione](/img/structure/B3351288.png)











